molecular formula C7H11Cl2FN2 B2477283 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 1909336-86-2

1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2477283
CAS No.: 1909336-86-2
M. Wt: 213.08
InChI Key: ZVSCQEPBLFCSKQ-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride (CAS 1909336-86-2) is a high-purity chemical reagent offered for research and development purposes. With a molecular formula of C7H11Cl2FN2 and a molecular weight of 213.08 g/mol, this compound is a fluoropyridine derivative of significant interest in medicinal chemistry . The fluoropyridine scaffold is a key structural motif in the design of novel pharmacotherapeutic agents, particularly for targeting neurological diseases . Specifically, similar 2-aminothiazole compounds incorporating fluoropyridine groups have been investigated as potential antiprion agents, demonstrating the value of this chemical class in developing treatments for neurodegenerative disorders such as Creutzfeldt-Jakob disease . These compounds are studied for their ability to inhibit the formation of the disease-causing prion protein (PrPSc) and exhibit favorable pharmacokinetic properties, including brain exposure suitable for targeting central nervous system pathologies . This dihydrochloride salt is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, adhering to all relevant safety protocols. The available safety information suggests a warning designation, with potential hazards including toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . For optimal stability, this product should be stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-5(9)7-6(8)3-2-4-10-7;;/h2-5H,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSCQEPBLFCSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3-fluoropyridine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yield. Purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Scientific Research Applications

  • Building Block in Organic Synthesis 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride serves as a crucial building block in synthesizing more complex organic molecules.
  • Ligand in Receptor Binding Studies It is explored as a ligand in receptor binding studies, potentially leading to the discovery of new therapeutic agents.
  • Organic Buffer This compound can be utilized as an organic buffer for biological and biochemical applications .

This compound's biological activity is attributed to its ability to interact with biological receptors. The fluorine atom on the pyridine ring enhances these interactions, potentially modulating receptor activity.

Potential Biological Activities:

  • Anticancer Properties: Derivatives of this compound may inhibit cancer cell proliferation, with studies on structurally similar compounds showing inhibitory effects on breast (MCF-7) and lung (A-549) cancer cell lines. Related compounds have demonstrated significant cytotoxicity against cancer cell lines, with some exhibiting IC50 values in the low micromolar range, indicating potent antiproliferative effects. Investigations into the mechanism of action have revealed that these compounds can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. This suggests that the compound may not only inhibit cell growth but also promote cancer cell death through intrinsic pathways.

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

1-(3,5-Difluoropyridin-2-yl)ethanamine Hydrochloride (CAS: 1065267-25-5)
  • Molecular Formula : C₇H₈ClF₂N₂
  • Molecular Weight : 213.06 g/mol
1-(5-Chloro-2-fluoropyridin-3-yl)methanamine Hydrochloride (CAS: EN300-43346813)
  • Molecular Formula : C₆H₇Cl₂FN₂
  • Molecular Weight : 197.04 g/mol
  • Key Differences : Replacement of the ethylamine group with a smaller methanamine moiety and substitution of chlorine at the 5-position alters steric bulk and electronic properties, likely reducing receptor affinity but improving synthetic accessibility .

Modifications to the Amine Side Chain

1-(3-Fluoropyridin-2-yl)propan-1-amine Dihydrochloride (Hypothetical)
  • Hypothetical Molecular Formula : C₈H₁₃Cl₂FN₂
  • Key Differences : Elongation of the ethylamine side chain to propylamine increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility .
[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol Dihydrochloride (CAS: EN300-43346595)
  • Molecular Formula : C₆H₁₃ClN₄O
  • Molecular Weight : 192.65 g/mol

Chiral vs. Racemic Forms

The (1R)-enantiomer of 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride (CAS: 1391475-97-0) is explicitly documented, with stereochemistry critical for binding to chiral biological targets . In contrast, analogues like 1-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride (CAS: 1415257-60-1) are often reported as racemic mixtures, which may exhibit reduced efficacy due to enantiomeric competition .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP<sup>*</sup> Water Solubility (mg/mL)
This compound C₇H₁₁Cl₂FN₂ 213.08 ~1.2 >50 (pH 7.4)
1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride C₇H₈ClF₂N₂ 213.06 ~0.8 >30
1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride C₆H₇Cl₂FN₂ 197.04 ~1.5 <10

<sup>*</sup> Predicted using fragment-based methods.

Hazard Profiles

  • This compound : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • 1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride : Likely H318 (eye damage) due to bromine’s reactivity .

Commercial and Research Relevance

  • Suppliers : Over 1,500 suppliers in China and 330 in the U.S., indicating high demand for fluorinated pyridine amines .
  • Applications : Used in drug discovery pipelines for kinase inhibitors or G protein-coupled receptor (GPCR) modulators, leveraging fluorine’s metabolic stability .

Biological Activity

1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C7H10Cl2FN2, and it contains a pyridine ring with a fluorine substitution, which may enhance its pharmacological properties.

Structural Characteristics

The compound's structure includes:

  • A pyridine ring substituted at the 3-position with a fluorine atom.
  • An ethanamine moiety that contributes to its basicity and potential interactions with biological targets.

This unique combination of functional groups suggests a promising avenue for diverse biological activities.

Predicted Biological Activities

Based on structure-activity relationship (SAR) studies and computational predictions, this compound is expected to exhibit various biological activities. Similar compounds have shown efficacy against multiple biological targets, including:

Compound NameStructural FeaturesBiological Activity
3-FluoroanilineAmino group attached to fluorobenzeneAntimicrobial properties
4-AminopyridineAmino group on a pyridine ringNeurotransmitter modulation
2-AminoethylpyridineEthylamine group on pyridineAnticancer activity
5-FluoroindoleFluoro-substituted indolePotential anti-inflammatory effects

The presence of the amine group in this compound indicates its potential as a building block in drug development, particularly for targeting neurotransmitter systems and other biological pathways.

The mechanism of action involves the compound's interaction with specific molecular targets. It is hypothesized that the fluorine atom enhances reactivity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, which is crucial for its potential therapeutic applications.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Antitumor Activity : Research has indicated that compounds with similar structures can exhibit significant antitumor effects. For instance, derivatives of pyridine have shown activity against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
  • Antiviral Properties : Some studies have highlighted the antiviral potential of related compounds against viruses such as Herpes simplex and Polio. This suggests that further investigation into the antiviral capabilities of this compound could be warranted.
  • Neurotransmitter Modulation : Compounds structurally similar to this compound have been studied for their effects on neurotransmitter systems, indicating a possible role in treating neurological disorders.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Nucleophilic Substitution65–7592–96DMF, 100°C, 12h
Reductive Amination70–8595–98NaBH₄, MeOH, RT, 6h

How can computational methods optimize the synthesis and reactivity of this compound?

Level: Advanced
Answer:
Computational approaches like density functional theory (DFT) and reaction path searches (e.g., via the ICReDD framework) predict energetically favorable pathways and transition states . Steps include:

Quantum chemical calculations : Identify intermediates and activation barriers for fluoropyridine reactions .

Machine learning : Train models on existing reaction data to predict optimal solvents/catalysts .

Feedback loops : Integrate experimental results (e.g., NMR kinetics) to refine computational models .

Example Application:
DFT simulations revealed that fluorination at the pyridine 3-position increases electrophilicity, guiding selective amination .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Assign peaks for the fluoropyridine ring (δ 7.8–8.5 ppm for aromatic protons) and ethylamine chain (δ 2.5–3.5 ppm) .
  • HPLC-MS : Confirm molecular ion ([M+H]⁺ m/z ≈ 215.6) and purity (>98%) .
  • FT-IR : Detect NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsStructural Insight
¹H NMRδ 8.2 (d, J=5 Hz, 1H, pyridine-H)Fluorine coupling pattern
FT-IR1255 cm⁻¹ (C-F stretch)Confirms 3-fluoro substitution

How should researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced
Answer:
Discrepancies often arise from experimental variables. Mitigation strategies include:

  • Standardized assays : Use isogenic cell lines and consistent IC₅₀ protocols .
  • Structural analogs : Compare activity with related compounds (e.g., 3-chloropyridine derivatives) to identify substituent effects .
  • Meta-analysis : Apply statistical DOE principles to identify confounding factors (e.g., solvent polarity in cytotoxicity assays) .

Case Study:
Variations in receptor binding affinity (e.g., ±20% across studies) were traced to differences in buffer pH (6.5 vs. 7.4), altering protonation states of the amine group .

What are the stability profiles of this compound under varying storage and experimental conditions?

Level: Basic/Advanced
Answer:

  • Basic : Store at −20°C in airtight, desiccated containers to prevent hydrolysis .
  • Advanced : Degradation kinetics studied via accelerated stability testing (40°C/75% RH for 6 months). Key findings:
    • pH sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ = 14 days at pH 9) .
    • Light exposure : UV-Vis studies show 5% decomposition after 48h under UV light .

Q. Table 3: Stability Data

ConditionDegradation RateMajor Degradants
pH 7.4, 25°C<2% over 30 daysNone detected
pH 9, 25°C50% over 14 daysDefluorinated byproducts

How can researchers design experiments to elucidate the reaction mechanism of this compound in catalytic systems?

Level: Advanced
Answer:

  • Isotopic labeling : Use ¹⁸O or deuterated reagents to track bond cleavage/formation .
  • Kinetic profiling : Monitor intermediates via time-resolved ESI-MS .
  • Computational docking : Simulate interactions with catalytic sites (e.g., cytochrome P450 enzymes) .

Example:
Kinetic isotope effects (KIEs) revealed that C-F bond cleavage is rate-limiting in hepatic metabolism studies .

What are the best practices for ensuring reproducibility in pharmacological studies involving this compound?

Level: Advanced
Answer:

  • Batch consistency : Validate multiple synthesis batches via HPLC and elemental analysis .
  • In vitro/in vivo correlation : Use physiologically based pharmacokinetic (PBPK) modeling to bridge cell-based and animal data .
  • Open data : Share raw NMR/HPLC files in repositories for independent verification .

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